

# In Vitro Susceptibility of *Staphylococcus aureus* to Fusidic Acid: A Technical Guide

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## Compound of Interest

Compound Name: **Fusidic Acid**

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This technical guide provides a comprehensive overview of the in vitro susceptibility of *Staphylococcus aureus* to **fusidic acid**, a bacteriostatic antibiotic that inhibits bacterial protein synthesis.<sup>[1]</sup> The guide consolidates recent data on susceptibility patterns, details common experimental protocols for susceptibility testing, and illustrates key resistance mechanisms.

## Introduction

**Fusidic acid** interferes with bacterial protein synthesis by preventing the translocation of elongation factor G (EF-G) from the ribosome.<sup>[2]</sup> While it has been used clinically for decades in many parts of the world, it is not yet licensed for use in the United States.<sup>[3]</sup> It demonstrates potent activity against staphylococci, including methicillin-resistant *Staphylococcus aureus* (MRSA).<sup>[4][5]</sup> However, the emergence of resistance is a significant concern, often associated with topical monotherapy.<sup>[6]</sup> This guide serves as a resource for understanding the nuances of **fusidic acid**'s activity against *S. aureus* and the methodologies used to assess it.

## Quantitative Susceptibility Data

The in vitro activity of **fusidic acid** against *S. aureus* is commonly quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize MIC data from various studies, highlighting differences between methicillin-susceptible (*S. aureus*) (MSSA) and methicillin-resistant (*S. aureus*) (MRSA) isolates, as well as regional variations.

Table 1: MIC Distribution of **Fusidic Acid** against *Staphylococcus aureus*

Study Region/Year	Isolate Type	No. of Isolates	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	Resistance Rate (%)	Reference
USA & Canada (1997-2006)	MSSA (USA)	Not Specified	0.12	0		
MRSA (USA)	Not Specified	0.12	0	[7]		
MSSA (Canada)	Not Specified	0.25	Increasing	[7]		
MRSA (Canada)	Not Specified	0.25	12.2 (2005-2006)	[7]		
USA (2008-2009)	S. aureus	12,707	0.12	0.25	0.35 (Nonsusceptible)	[8][9]
MRSA	Not Specified	0.3 (Nonsusceptible)	[8][9]			
USA (2016)	S. aureus	1,064	[10]			
Taiwan	MRSA (Fusidic Acid-Resistant)	45	32	>128	100	[11]
MSSA (Fusidic Acid-Resistant)	26	8	16	100	[11]	
Cystic Fibrosis Patients	MRSA	40	(MICs: 0.125-0.5)			

Table 2: **Fusidic Acid** Activity against Resistant Phenotypes of *S. aureus* (USA, 2008-2009)[9]

Resistant Phenotype	% Susceptible to Fusidic Acid ( $\leq 1 \mu\text{g/mL}$ )
Multidrug-Resistant	99.3 - 99.9
Methicillin-Resistant (MRSA)	99.7

## Mechanisms of Resistance

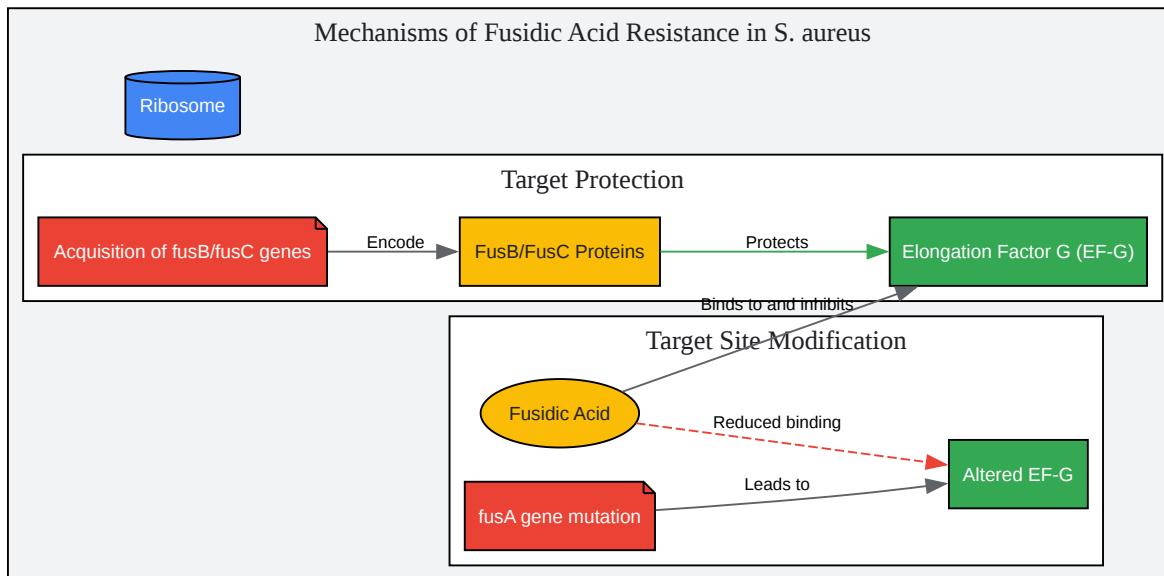
Resistance to **fusidic acid** in *S. aureus* primarily occurs through two main mechanisms: alterations of the drug target site and protection of the target site by FusB family proteins.[11] A third, less common mechanism involves mutations in the ribosomal protein L6 (rplF).[11][12]

## Target Site Modification

Mutations in the fusA gene, which encodes the elongation factor G (EF-G), can reduce the binding affinity of **fusidic acid** to its target.[6][12] This is a common mechanism of resistance, particularly in MRSA, and can lead to high-level resistance with MICs often  $\geq 128 \mu\text{g/ml}$ .[11]

## Target Protection

The acquisition of fusB, fusC, and fusD genes provides another significant resistance mechanism.[11][12] These genes encode proteins that protect the drug target.[11][13] This type of resistance is often plasmid-mediated and typically results in low to moderate level resistance (MICs  $\leq 32 \mu\text{g/ml}$ ).[6][11] Studies have shown that fusA mutations are more predominant in MRSA, while fusB and fusC are more common in MSSA.[11]



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Caption: Mechanisms of **fusidic acid** resistance in *S. aureus*.

## Experimental Protocols

Accurate determination of in vitro susceptibility is crucial for both clinical diagnostics and drug development. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods for this purpose.[14][15]

## Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

This is a reference method for determining MIC values.

Protocol:

- Preparation of Inoculum: A standardized inoculum of *S. aureus* is prepared, typically adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in each well.
- Preparation of **Fusidic Acid** Dilutions: A two-fold serial dilution of **fusidic acid** is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
- Inoculation: Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.
- Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
- Reading Results: The MIC is recorded as the lowest concentration of **fusidic acid** that completely inhibits visible growth of the organism.

This method provides a qualitative assessment of susceptibility.

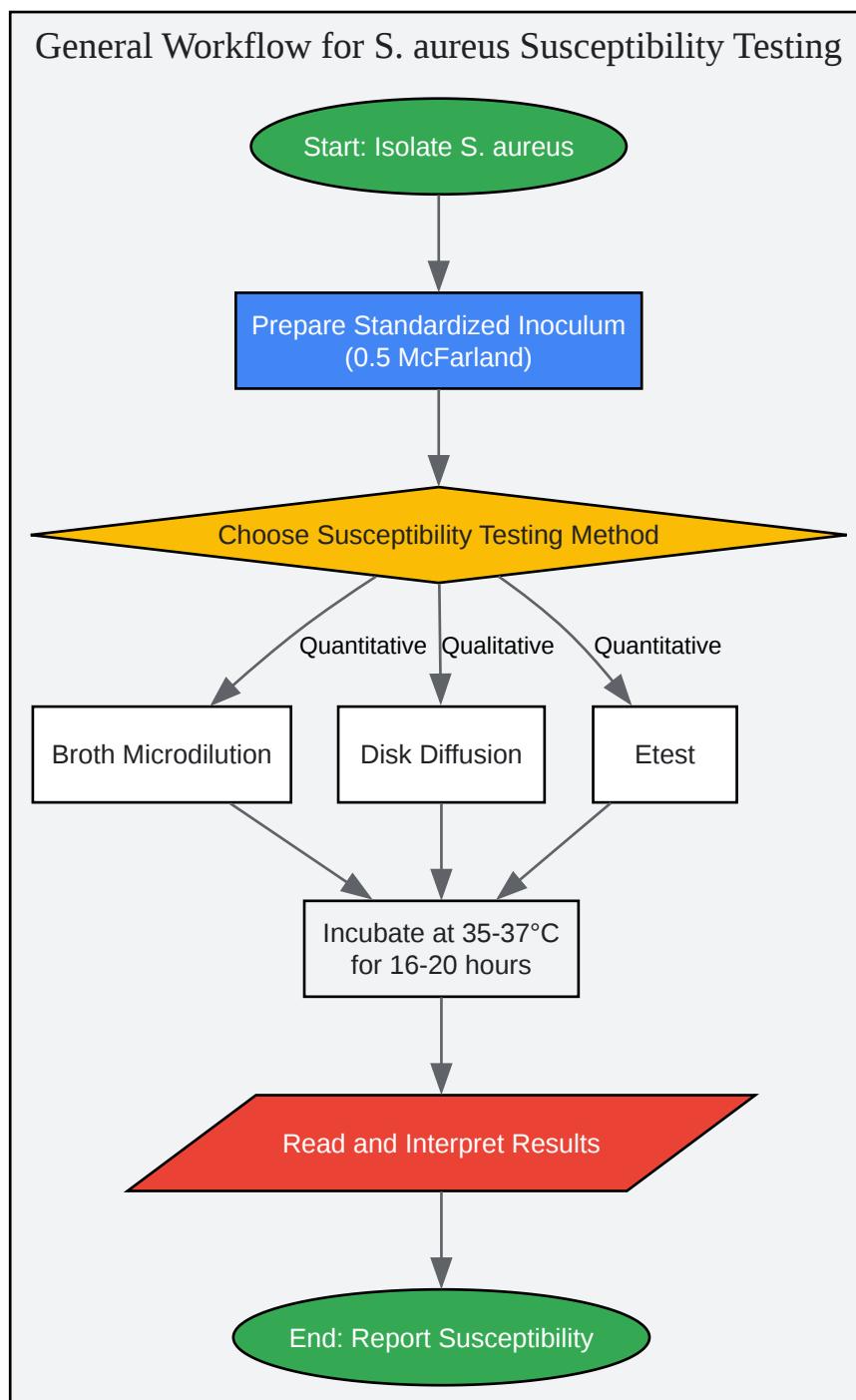
#### Protocol:

- Inoculum Preparation: A bacterial inoculum is prepared to the turbidity of a 0.5 McFarland standard.
- Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure confluent growth.
- Disk Application: A paper disk impregnated with a specified amount of **fusidic acid** (e.g., 10  $\mu$ g) is placed on the agar surface.[\[14\]](#)
- Incubation: The plate is incubated at 35-37°C for 16-20 hours.
- Result Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters. The zone size is interpreted as susceptible, intermediate, or resistant according to established breakpoints (e.g., EUCAST or CLSI).[\[14\]](#)[\[16\]](#)

The Etest provides a quantitative MIC value.

## Protocol:

- Inoculum and Plate Preparation: An MHA plate is inoculated with the *S. aureus* suspension as described for the disk diffusion method.
- Etest Strip Application: An Etest strip, which contains a predefined gradient of **fusidic acid**, is applied to the surface of the agar.
- Incubation: The plate is incubated under the same conditions as the disk diffusion test.
- Reading the MIC: After incubation, an elliptical zone of inhibition is formed. The MIC is read where the lower part of the ellipse intersects the MIC scale on the strip.



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Caption: Workflow for S. aureus **fusidic acid** susceptibility testing.

## Time-Kill Assays

Time-kill assays provide information on the pharmacodynamic properties of an antibiotic, specifically its bactericidal or bacteriostatic activity over time.

Protocol:

- Inoculum Preparation: An overnight culture of *S. aureus* is diluted in a suitable broth (e.g., CAMHB) to a starting concentration of approximately  $5 \times 10^5$  to  $5 \times 10^6$  CFU/mL.
- Exposure to **Fusidic Acid**: **Fusidic acid** is added to the bacterial suspension at various concentrations, often multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.
- Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).
- Viable Cell Counting: Serial dilutions of the collected aliquots are plated onto agar plates. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
- Data Analysis: The change in  $\log_{10}$  CFU/mL over time is plotted for each concentration of **fusidic acid**. A  $\geq 3$ - $\log_{10}$  reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.<sup>[17]</sup> **Fusidic acid** is typically considered bacteriostatic, but may exhibit bactericidal activity at high concentrations.<sup>[6]</sup>

## Conclusion

The in vitro susceptibility of *Staphylococcus aureus* to **fusidic acid** remains generally high, particularly in regions where its use has been limited.<sup>[7][9]</sup> However, the potential for resistance development, driven by mechanisms such as fusA mutations and the acquisition of fusB/C genes, necessitates ongoing surveillance and careful stewardship.<sup>[6][11]</sup> Standardized susceptibility testing methodologies, as outlined by CLSI and EUCAST, are essential for accurate monitoring and for guiding therapeutic decisions and future drug development efforts. This guide provides a foundational understanding of these critical aspects for professionals in the field.

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